![molecular formula C13H13N3O B071972 2-amino-N-(pyridin-3-ylmethyl)benzamide CAS No. 1214-48-8](/img/structure/B71972.png)
2-amino-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
“2-amino-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that has been mentioned in various studies . It is a substituted pyridine with diverse functional groups . Pyridines are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines, such as “2-amino-N-(pyridin-3-ylmethyl)benzamide”, has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-N-(pyridin-3-ylmethyl)benzamide” include a molecular weight of 227.27 . It is a powder with a melting point of 125-126°C .Scientific Research Applications
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Inhibitors of Receptor Tyrosine Kinase
The synthesized derivatives have been evaluated as inhibitors of receptor tyrosine kinase . This is significant as receptor tyrosine kinases play key roles in cellular processes including growth, differentiation, metabolism, and apoptosis.
Anticancer Activity
The derivatives have shown anticancer activity against lung cancer . In particular, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .
Antibacterial and Antifungal Activity
The derivatives have demonstrated antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . Derivative IIC showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure .
Antioxidant Activity
The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method . The results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .
Anti-tubercular Activity
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Facile Conversion into N-heterocycles
A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .
Safety and Hazards
properties
IUPAC Name |
2-amino-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-12-6-2-1-5-11(12)13(17)16-9-10-4-3-7-15-8-10/h1-8H,9,14H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCAHUSKECKWPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384398 |
Source
|
Record name | 2-amino-N-(pyridin-3-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(pyridin-3-ylmethyl)benzamide | |
CAS RN |
1214-48-8 |
Source
|
Record name | 2-amino-N-(pyridin-3-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-[(pyridin-3-yl)methyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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